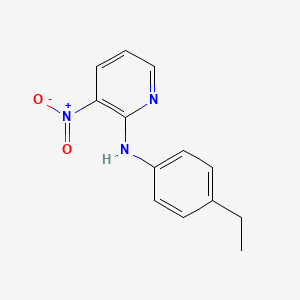
N-(4-Ethylphenyl)-3-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Ethylphenyl)-3-nitropyridin-2-amine is a chemical compound characterized by its unique structure, which includes a nitro group attached to a pyridine ring and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethylphenyl)-3-nitropyridin-2-amine typically involves the nitration of pyridin-2-amine followed by the introduction of the ethylphenyl group. The nitration reaction is usually carried out using nitric acid and sulfuric acid under controlled temperature conditions to ensure the formation of the nitro group at the desired position on the pyridine ring.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of reactions that include the nitration of pyridin-2-amine, followed by a coupling reaction with 4-ethylphenol. The process is optimized to achieve high yields and purity, often involving the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(4-Ethylphenyl)-3-nitropyridin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions typically result in the formation of the corresponding amine derivatives.
Substitution: Substitution reactions can produce halogenated derivatives of the compound.
Scientific Research Applications
N-(4-Ethylphenyl)-3-nitropyridin-2-amine has found applications in various scientific research areas:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(4-Ethylphenyl)-3-nitropyridin-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group on the pyridine ring plays a crucial role in its biological activity, often participating in redox reactions that can modulate cellular processes.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Receptors: It can interact with cellular receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
N-(4-Ethylphenyl)-3-nitropyridin-2-amine is unique in its structure and properties compared to other similar compounds. Some of the similar compounds include:
N-(4-Methylphenyl)-3-nitropyridin-2-amine: Similar structure but with a methyl group instead of an ethyl group.
N-(4-Propylphenyl)-3-nitropyridin-2-amine: Similar structure but with a propyl group instead of an ethyl group.
3-Nitro-2-aminopyridine: A simpler compound without the ethylphenyl group.
These compounds share similarities in their nitro-pyridine core but differ in the substituents attached to the pyridine ring, leading to variations in their chemical and biological properties.
Properties
CAS No. |
61963-79-9 |
|---|---|
Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-3-nitropyridin-2-amine |
InChI |
InChI=1S/C13H13N3O2/c1-2-10-5-7-11(8-6-10)15-13-12(16(17)18)4-3-9-14-13/h3-9H,2H2,1H3,(H,14,15) |
InChI Key |
XRIIUZNICFUVIN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=C(C=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(1-Methylindazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B15356147.png)
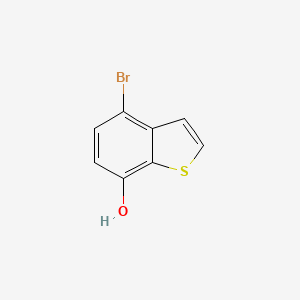
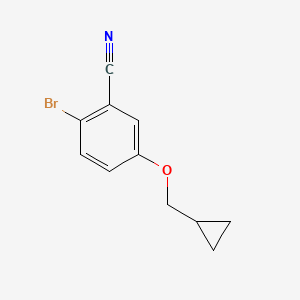
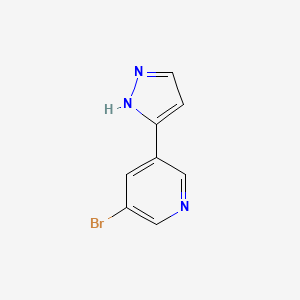
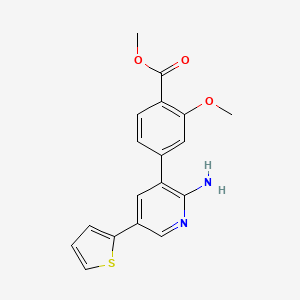
![6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazine-2-carboxylic acid](/img/structure/B15356171.png)
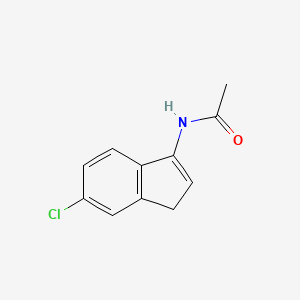
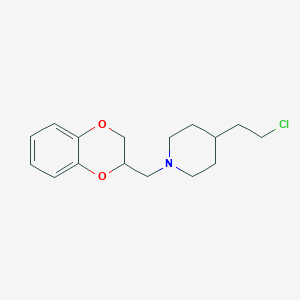
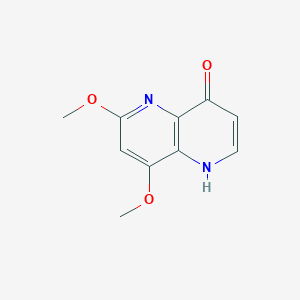
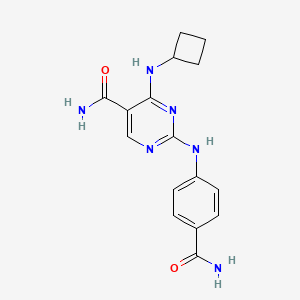
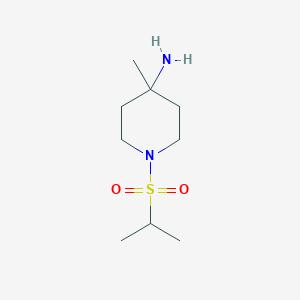
![methyl 2-[(2,6-dichlorophenyl)methyl]-1H-imidazole-5-carboxylate](/img/structure/B15356201.png)
![7-chloro-2-methylBenzo[b]thiophene](/img/structure/B15356220.png)

